molecular formula C17H18FN5S B6443087 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640958-40-1

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6443087
CAS RN: 2640958-40-1
M. Wt: 343.4 g/mol
InChI Key: KWXOIRILJSLTJL-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, a piperazine ring, and a pyrimidine ring. The pyrimidine ring is substituted with a fluorine atom and two methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzothiazole and pyrimidine rings could be formed through cyclization reactions, while the piperazine ring could be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyrimidine rings are aromatic, meaning they have a stable, resonant structure. The piperazine ring is a saturated cyclic amine, which could engage in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrimidine ring could potentially undergo substitution reactions at the positions not already substituted. The piperazine ring could act as a base or nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can act as dopamine and serotonin antagonists . They are often used as antipsychotic drug substances .

Mode of Action

It’s known that similar compounds interact with their targets (such as dopamine and serotonin receptors) and cause changes in the normal functioning of these receptors . This interaction can lead to various physiological effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect the dopaminergic and serotonergic pathways . These pathways play crucial roles in various physiological processes, including mood regulation, sleep, and cognition.

Pharmacokinetics

Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline used in the drug discovery process to evaluate the physicochemical properties of compounds, including their solubility and permeability, which can impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in the affected biochemical pathways.

Advantages and Limitations for Lab Experiments

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful compound for laboratory experiments. Additionally, it has a variety of biochemical and physiological effects, making it useful for studying various biological processes. However, it is important to note that the mechanism of action of this compound is not yet fully understood, so further research is needed to understand how it works. Additionally, it is important to consider the potential side effects of this compound when performing experiments.

Future Directions

There are a number of potential future directions for the research of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole. One potential direction is to further investigate its mechanism of action, as well as its potential side effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in cancer therapy and as an antidepressant and anticonvulsant. Additionally, further research could be conducted to explore the potential use of this compound in other areas, such as its potential use in agriculture or as an industrial chemical. Finally, further research could be conducted to explore the potential toxicity of this compound, as well as its potential environmental impacts.

Synthesis Methods

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can be synthesized through a multi-step process. The first step involves the synthesis of the pyrimidine moiety from the reaction between 4-fluoro-2,6-dimethylpyrimidine and piperazine. The second step involves the synthesis of the benzothiazole moiety from the reaction between 1,3-benzothiazole and the piperazine-derived pyrimidine. The final step involves the coupling of the two moieties to form this compound.

Scientific Research Applications

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of certain cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been studied for its potential use as an antidepressant and anticonvulsant.

properties

IUPAC Name

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5S/c1-11-15(18)16(20-12(2)19-11)22-7-9-23(10-8-22)17-21-13-5-3-4-6-14(13)24-17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXOIRILJSLTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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